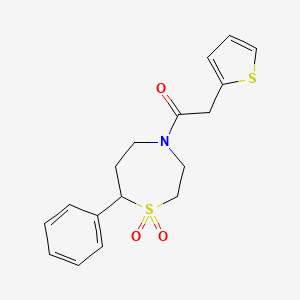![molecular formula C13H20BrN3O B2478117 N-[(5-bromopyrazin-2-yl)methyl]octanamide CAS No. 2094456-65-0](/img/structure/B2478117.png)
N-[(5-bromopyrazin-2-yl)methyl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromopyrazin-2-yl)methyl]octanamide is an organic compound characterized by the presence of a bromopyrazine moiety attached to an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyrazin-2-yl)methyl]octanamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a reductive amination process using a suitable reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyrazin-2-yl)methyl]octanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The carbonyl group in the octanamide chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Major Products
Substitution: N-[(5-substituted-pyrazin-2-yl)methyl]octanamide derivatives.
Oxidation: this compound N-oxide.
Reduction: N-[(5-bromopyrazin-2-yl)methyl]octanol.
Scientific Research Applications
N-[(5-bromopyrazin-2-yl)methyl]octanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[(5-bromopyrazin-2-yl)methyl]octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazine moiety can form hydrogen bonds and hydrophobic interactions with the active site of the target, leading to inhibition or modulation of its activity. The octanamide chain may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloropyrazin-2-yl)methyl]octanamide
- N-[(5-fluoropyrazin-2-yl)methyl]octanamide
- N-[(5-iodopyrazin-2-yl)methyl]octanamide
Uniqueness
N-[(5-bromopyrazin-2-yl)methyl]octanamide is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens. This can lead to distinct biological activities and chemical reactivity compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-[(5-bromopyrazin-2-yl)methyl]octanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O/c1-2-3-4-5-6-7-13(18)17-9-11-8-16-12(14)10-15-11/h8,10H,2-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIIJLDMUAYXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCC1=CN=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B2478042.png)
![1-methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2478043.png)

![4-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2478045.png)




![1-(Cyclopropylmethyl)-2-[(2-fluoronaphthalen-1-yl)oxymethyl]aziridine](/img/structure/B2478050.png)
![1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2478052.png)



